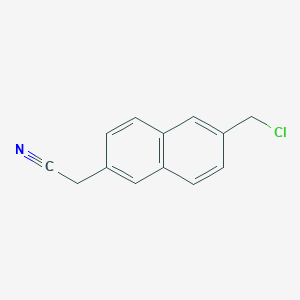
2-(Chloromethyl)naphthalene-6-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)naphthalene-6-acetonitrile is an organic compound with the molecular formula C12H8ClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloromethyl group and an acetonitrile group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-6-acetonitrile typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of 2-methylnaphthalene with chlorinating agents such as chlorine gas in the presence of a catalyst like zinc chloride. The reaction is carried out under controlled conditions, often involving elevated temperatures and light to facilitate the chlorination process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced catalysts and automation in the production process helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)naphthalene-6-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthalene-6-acetonitrile derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, primary amines, and other functionalized compounds depending on the specific reaction conditions .
Scientific Research Applications
2-(Chloromethyl)naphthalene-6-acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphthalene-6-acetonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds. The acetonitrile group can also participate in interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)naphthalene: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
1-(Chloromethyl)naphthalene: Differently substituted, leading to variations in reactivity and applications.
2-(Bromomethyl)naphthalene: Similar structure but with a bromine atom, which can affect the reactivity and types of reactions it undergoes
Uniqueness
2-(Chloromethyl)naphthalene-6-acetonitrile is unique due to the presence of both chloromethyl and acetonitrile groups, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
Molecular Formula |
C13H10ClN |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-[6-(chloromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10ClN/c14-9-11-2-4-12-7-10(5-6-15)1-3-13(12)8-11/h1-4,7-8H,5,9H2 |
InChI Key |
PPCAOLRLBNJFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)C=C1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




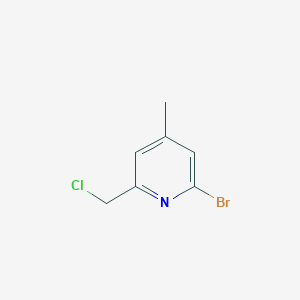


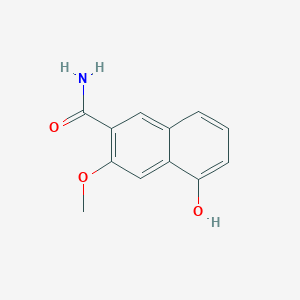

![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)
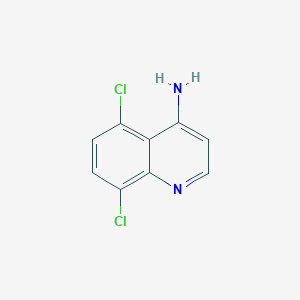
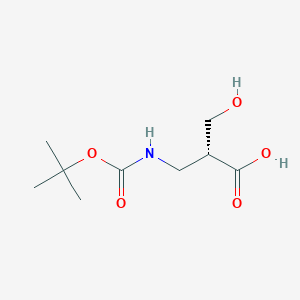
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)

